Technical Guide: 2-Methyl-5-vinylpyridine (CAS 140-76-1)
Technical Guide: 2-Methyl-5-vinylpyridine (CAS 140-76-1)
Subtitle: Critical Handling, Synthesis, and Safety Protocols for Pharmaceutical Applications
Executive Safety & Nomenclature Alert
CRITICAL DISCREPANCY NOTICE: The request specified "5-methyl-2-vinylpyridine" alongside CAS 140-76-1 . In chemical registries (PubChem, ECHA, CAS), CAS 140-76-1 uniquely identifies 2-Methyl-5-vinylpyridine (also known as 5-Vinyl-2-picoline).
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2-Methyl-5-vinylpyridine (CAS 140-76-1): The vinyl group is at position 5; the methyl group is at position 2.
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5-Methyl-2-vinylpyridine (Isomer): A distinct structural isomer (often CAS 3883-39-4).[1]
Action: This guide is authored based on the CAS Number 140-76-1 (2-Methyl-5-vinylpyridine) , as the CAS registry is the definitive standard for safety data. Researchers must verify the structure via NMR prior to synthesis if the exact isomer position is critical for their pharmacophore.
Chemical Identity & Physicochemical Profile
2-Methyl-5-vinylpyridine (MVP) is a reactive functional monomer used primarily to introduce basicity and polarity into polymer backbones. In drug development, it serves as a precursor for functionalized pyridine scaffolds and as a ligand in metal-catalyzed cross-coupling reactions.
| Property | Specification | Technical Insight |
| IUPAC Name | 2-Methyl-5-vinylpyridine | N/A |
| CAS Number | 140-76-1 | Primary Identifier |
| Molecular Formula | C₈H₉N | MW: 119.17 g/mol |
| Appearance | Clear to amber liquid | Darkening indicates oxidation or polymerization.[2][3][4] |
| Boiling Point | 181°C (at 760 mmHg) | Warning: Distillation at atm pressure risks polymerization.[5] |
| Density | 0.954 g/mL (at 25°C) | Slightly less dense than water. |
| Flash Point | ~74–76°C (Closed Cup) | Class IIIA Combustible Liquid. |
| Solubility | Soluble in organic solvents | Limited solubility in water; pH dependent. |
| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 100–200 ppm. Requires removal before radical polymerization. |
Hazard Characterization (GHS)
MVP is a "double-threat" reagent: it carries the toxicity of the pyridine ring and the reactive instability of the vinyl group.
GHS Classification & Signal Word: DANGER
| Hazard Class | Category | H-Statement | Mechanism/Risk |
| Acute Toxicity | Cat 4 (Oral/Dermal/Inhal) | H302/H312/H332 | Systemic pyridine toxicity; affects CNS and liver. |
| Skin Corrosion | Cat 1C / 2 | H314 / H315 | Corrosive/Irritant. Can cause chemical burns on prolonged contact. |
| Sensitization | Cat 1 | H317 | May cause allergic skin reaction (sensitizer). |
| Flammable Liquid | Cat 4 | H227 | Combustible. Vapors can travel to ignition sources. |
| Reactivity | Self-Reactive | Note | Polymerization Hazard: Exothermic auto-polymerization if heated or inhibitor-depleted. |
Handling, Stabilization & Storage Strategy
Expertise Note: The primary cause of MVP degradation is not oxidation, but radical-initiated auto-polymerization . The commercial inhibitor, TBC (4-tert-butylcatechol), functions as a radical scavenger but requires dissolved oxygen to be effective.
The "Oxygen Paradox"
Unlike many reagents stored under inert argon/nitrogen, MVP inhibited with TBC should be stored with a headspace of air (oxygen) .
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Mechanism:[4][6] TBC reacts with radical species to form phenoxy radicals, which are then quenched by oxygen. Without oxygen, TBC is consumed rapidly, leaving the monomer unprotected.
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Storage Protocol: Store at 2–8°C. Do not sparge with nitrogen for long-term storage.
Self-Validating Storage Workflow
Before using MVP from storage, perform this rapid check:
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Visual: Is it viscous? (Polymerization has started → Discard).
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Color: Is it dark brown/black? (Heavy oxidation/TBC consumption → Distill or Discard).
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Miscibility Test: Add 1 drop to methanol. Turbidity implies high polymer content (Poly-MVP is often less soluble in MeOH than the monomer depending on MW).
Experimental Protocol: Inhibitor Removal
For radical polymerization or sensitive catalytic steps, TBC must be removed.
Method A: Alumina Column (Recommended for Small Scale <100g) Why: Anhydrous and fast; avoids water introduction.
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Pack: Use a glass column with basic activated alumina (Brockmann I). Ratio: 10g Alumina per 20g MVP.
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Elute: Pass MVP through the column using gravity or slight N₂ pressure.
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Validation: The eluate should be clear/colorless. TBC (catechol) binds strongly to the alumina (often forming a colored band at the top).
Method B: Caustic Wash (Recommended for Large Scale >100g) Why: Cost-effective but introduces water.
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Wash: Wash MVP 3x with 5% NaOH (aq). The aqueous layer will turn pink/brown (phenolate salts of TBC).
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Rinse: Wash 3x with deionized water until pH of wash is neutral.
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Dry: Dry over MgSO₄ for 2 hours. Filter.
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Validation: Refractive Index check (Standard:
).
Visualizing the Workflow
Caption: Decision logic for TBC inhibitor removal based on scale, ensuring monomer purity prior to synthesis.
Synthetic Utility & Pharmaceutical Applications
In drug development, CAS 140-76-1 is utilized for:
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Vinyl-Pyridine Polymers (Excipients):
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Co-polymers of MVP and styrene are used in pH-sensitive enteric coatings. The pyridine nitrogen becomes protonated at low pH (stomach), increasing solubility/swelling, and deprotonated at neutral pH (intestine).
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Heck Reaction Substrate:
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The vinyl group serves as an excellent acceptor in Palladium-catalyzed Heck couplings to attach the pyridine ring to aryl halides, generating complex pharmacophores.
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Michael Acceptors:
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MVP acts as a Michael acceptor for amines or thiols, a pathway often used to synthesize betahistine-like derivatives.
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Self-Validating Synthesis Tip: When performing a Heck reaction with MVP, if the yield is low, check the electronic nature of the pyridine ring. The nitrogen atom can coordinate to the Pd-catalyst, poisoning it.
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Solution: Use a bulky ligand (e.g., P(o-tol)₃) or perform the reaction in acidic media (using the pyridinium salt) to prevent catalyst sequestration.
Emergency Response Protocols
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap/water for 15 min. Do NOT use ethanol. | Ethanol increases skin permeability, driving the pyridine deeper into the dermis. |
| Spill (Small) | Absorb with vermiculite. | Inert material prevents exothermic polymerization heat accumulation. |
| Fire | Use CO₂, Dry Chemical, or Alcohol-resistant foam. | Water jet may spread the hydrophobic liquid. |
| Runaway Reaction | "Shortstop" Addition: Add TBC or Hydroquinone immediately. Cool external vessel. | Radical scavengers terminate the propagation chain; cooling reduces kinetic rate ( |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12503355: 5-Methyl-2-vinylpyridine (Isomer/Name Verification). Retrieved from [Link](Note: Used for isomer verification; CAS 140-76-1 maps to 2-Methyl-5-vinylpyridine).
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European Chemicals Agency (ECHA). Substance Information: 2-methyl-5-vinylpyridine. Retrieved from [Link]
Sources
- 1. 5-Methyl-2-vinylpyridine | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Methyl-5-vinylpyridine | 140-76-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
